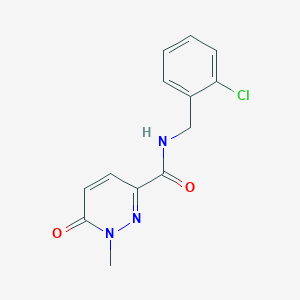

N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

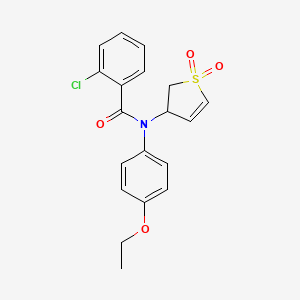

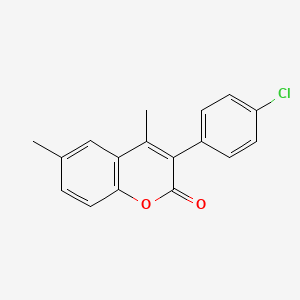

The compound “N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The “2-chlorobenzyl” and “1-methyl-6-oxo” groups are likely substituents on this ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyridazine ring and various substituents .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Antitumor Activities

Research has shown that derivatives of dihydropyridazine, similar to N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, exhibit promising antitumor activities. For instance, studies on compounds with 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties have demonstrated moderate to good antitumor activities, with certain compounds showing remarkable cytotoxicity against various cancer cell lines, including A549, H460, and HT-29. This suggests potential applicability in cancer research and treatment (Liu et al., 2020).

Antimicrobial and Antibacterial Properties

Several studies have indicated that derivatives of N-benzylpyrazine-2-carboxamide, which are structurally related to the compound , display significant antimicrobial and antibacterial properties. For example, certain compounds in this class have shown high effectiveness against Mycobacterium tuberculosis, as well as other bacterial strains like Staphylococcus aureus and Staphylococcus epidermidis (Semelková et al., 2017).

Antifungal and Antibacterial Bioactivity

Compounds derived from 1,6-dihydropyridazine-3-carboxamide have been found to possess notable antifungal and antibacterial bioactivity. Research shows that certain derivatives demonstrate significant activity against Gram-positive and Gram-negative bacterial strains, as well as against fungi micro-organisms (Othman & Hussein, 2020).

Synthesis and Characterization

The synthesis and characterization of various dihydropyridazine derivatives, similar to the compound , have been a focus of several studies. These investigations have led to the creation of novel compounds with potential biological applications. The structural confirmation of these compounds has been achieved through various spectral data and elemental analyses, highlighting the importance of chemical synthesis in drug development (Maeba & Castle, 1979).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-17-12(18)7-6-11(16-17)13(19)15-8-9-4-2-3-5-10(9)14/h2-7H,8H2,1H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEOACMSKALAOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2360004.png)

![3-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2360009.png)

![(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B2360010.png)

![3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one](/img/structure/B2360015.png)

![N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2360016.png)

![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)

![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2360020.png)

![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)